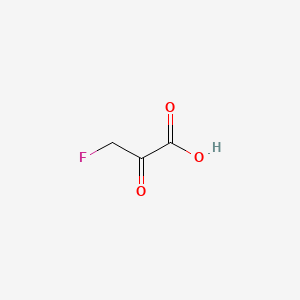

3-Fluoropyruvic acid

Descripción

Propiedades

IUPAC Name |

3-fluoro-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZTLXNODUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2923-22-0 (hydrochloride salt) | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30962985 | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-48-7 | |

| Record name | Fluoropyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoropyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The most widely adopted method involves the condensation of diethyl oxalate with ethyl fluoroacetate in the presence of sodium hydride (NaH) as a base. This one-pot reaction proceeds via nucleophilic attack of the deprotonated ethyl fluoroacetate on diethyl oxalate, forming diethyl 2-fluoro-3-oxosuccinate as an intermediate (Figure 1). Key reaction parameters include:

-

Temperature : 65–70°C

-

Solvent : Tetrahydrofuran (THF) or toluene

-

Reaction Time : 6 hours

The use of NaH ensures complete deprotonation of ethyl fluoroacetate, facilitating efficient nucleophilic substitution. Post-reaction quenching with ice and hydrochloric acid yields the crude product, which is purified via solvent extraction and distillation.

Figure 1: Reaction Scheme for Condensation Method

Work-up and Purification

After quenching, the organic phase is separated and washed with toluene to remove residual impurities. Distillation under reduced pressure isolates diethyl 2-fluoro-3-oxosuccinate, which is subsequently hydrolyzed using concentrated hydrochloric acid to yield this compound. Gas chromatography analysis confirms a purity of 99.9% and an overall yield of 86.9% under optimal conditions.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency of the condensation method against historical approaches:

| Method | Starting Materials | Conditions | Yield | Purity |

|---|---|---|---|---|

| Condensation | Diethyl oxalate, Ethyl fluoroacetate | NaH, THF, 70°C, 6h | 86.9% | 99.9% |

| Early enzymatic routes | Fluoroacetic acid | Biochemical pathways | <10%* | N/A |

*Estimated based on historical reports of low efficiency.

The condensation method outperforms early strategies in yield and scalability, making it the industrial standard. However, the reliance on strong bases like NaH necessitates careful handling and waste management.

Análisis De Reacciones Químicas

Types of Reactions: : 3-Fluoropyruvic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Fluoropyruvic acid, a fluorinated derivative of pyruvic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom at the third carbon position of the pyruvic acid molecule, which enhances its solubility and reactivity compared to its parent compound. Below is a comprehensive overview of its applications across different domains.

Overview

- Molecular Formula : C₃H₃FNaO₃

- Molecular Weight : Approximately 146.05 g/mol

- CAS Number : 345909-33-3

This compound can be synthesized through the fluorination of pyruvic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The resulting compound is then neutralized with sodium hydroxide to yield the sodium salt form, which exhibits improved solubility in water, facilitating its use in biochemical applications.

Chemical Reactions

This compound participates in various chemical reactions:

- Oxidation : Converts to fluorinated carboxylic acids.

- Reduction : Yields fluorinated alcohols.

- Substitution : The fluorine atom can be replaced with other functional groups under suitable conditions.

Chemistry

This compound serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals. Its unique properties make it an essential building block for developing novel chemical entities with enhanced biological activities.

Biology

In biological research, this compound is used to study metabolic pathways, particularly those involving pyruvate metabolism. It acts as an inhibitor of the pyruvate dehydrogenase complex, which is crucial for converting pyruvate into acetyl-CoA. This inhibition can lead to altered metabolic states that are being explored for therapeutic applications, especially in cancer treatment .

Medicine

The potential therapeutic applications of this compound are significant. Its ability to inhibit key metabolic enzymes has made it a candidate for cancer therapies, where it may induce metabolic reprogramming in cancer cells by shifting their energy production from oxidative phosphorylation to glycolysis—a phenomenon known as the Warburg effect .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties facilitate the synthesis of fluorinated intermediates used across various sectors, including pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Prostate Cancer Cells : Research indicates that treatment with this compound leads to significant changes in metabolic profiles and growth dynamics in prostate cancer cell lines compared to untreated controls.

- Breast Cancer Models : In vitro studies show that this compound can induce apoptosis in certain breast cancer cell lines by altering mitochondrial function and energy metabolism .

Mecanismo De Acción

The mechanism of action of 3-Fluoropyruvic acid involves its interaction with enzymes in metabolic pathways. Specifically, it is known to be a substrate for the pyruvate dehydrogenase complex, where it undergoes decarboxylation to produce carbon dioxide, fluoride anion, and acetate. This reaction involves the formation of an intermediate, acetylthiamin pyrophosphate (acetyl-TPP), which plays a crucial role in the catalytic process .

Comparación Con Compuestos Similares

Key Properties :

- Molecular weight: 108.05 g/mol (free acid) / 146.05 g/mol (sodium salt monohydrate) .

- Melting point: 145°C (dec.) for the sodium salt .

- Applications: Inhibitor of pyruvate dehydrogenase complex (PDC) in cancer research , substrate for bacterial sialidases , and precursor for isotopic labeling studies in enzymology .

Comparison with Similar Compounds

Pyruvic Acid (C₃H₄O₃)

Structural Differences : Lacks the fluorine atom at C3.

Functional Role : Central metabolic intermediate in glycolysis and gluconeogenesis.

Research Applications :

- Used as a control in studies comparing fluorinated analogs .

- Safety: Requires careful handling due to corrosivity (pH ~2.5) .

Contrast with 3-FP : - 3-FP inhibits PDC activity (IC₅₀ ~5–10 μM in prostate cancer cells), whereas pyruvate activates it .

- Fluorination reduces redox reactivity, making 3-FP resistant to decarboxylation under physiological conditions .

Phenylpyruvic Acid (C₉H₈O₃)

Structural Differences : Contains a phenyl group substituted at C3.

Functional Role : Biomarker in phenylketonuria (PKU), a genetic disorder .

Research Applications :

3-Hydroxypyruvic Acid (C₃H₄O₄)

Structural Differences : Features a hydroxyl group at C3 instead of fluorine.

Functional Role : Intermediate in glycine and serine metabolism .

Research Applications :

3-(4-Hydroxy-3-Methoxyphenyl)Pyruvic Acid (Vanilpyruvic Acid, C₁₀H₁₀O₅)

Structural Differences : Contains a methoxy-substituted phenyl group at C3.

Functional Role : Precursor in vanillin biosynthesis .

Research Applications :

Indole-3-Pyruvic Acid (C₁₁H₉NO₃)

Structural Differences : Substituted with an indole group at C3.

Functional Role : Intermediate in tryptophan metabolism and auxin biosynthesis .

Research Applications :

- Studied in plant physiology and neurotransmitter regulation.

Contrast with 3-FP : - The indole group enables interactions with aromatic amino acid decarboxylases, unlike 3-FP’s fluorine-mediated PDC inhibition .

Data Table: Comparative Analysis of Pyruvic Acid Derivatives

*Sodium salt monohydrate form.

Anticancer Activity of this compound

Enzymatic Studies

Comparative Toxicity

- Safety Profile : 3-FP’s sodium salt is less corrosive than pyruvic acid but requires precautions due to fluoride ion release .

Actividad Biológica

3-Fluoropyruvic acid (3-FP) is an analog of pyruvic acid that has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment. This compound acts primarily as a competitive inhibitor of the pyruvate dehydrogenase complex (PDC), which plays a crucial role in cellular metabolism and energy production. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

This compound functions by inhibiting the pyruvate dehydrogenase complex, thereby disrupting the conversion of pyruvate to acetyl-CoA. This inhibition leads to altered metabolic pathways, particularly in cancer cells that rely heavily on aerobic glycolysis. The specific effects of 3-FP include:

- Inhibition of PDC Activity : Studies have shown that 3-FP decreases PDC activity in both mitochondrial and nuclear compartments of prostate cancer cells, leading to reduced tumor cell proliferation without significant systemic toxicity .

- Metabolic Reprogramming : By impairing PDC function, 3-FP influences the tricarboxylic acid (TCA) cycle and lipid metabolism. This reprogramming is associated with decreased levels of key metabolites such as acetyl-CoA and alterations in fatty acid synthesis .

In Vitro Studies

In vitro experiments have demonstrated that 3-FP effectively inhibits the growth of various human prostate cancer cell lines, including LNCaP, 22Rv1, and PC3. The treatment resulted in:

- Reduction in Cell Proliferation : A significant decrease in cell viability was observed following exposure to 3-FP, correlating with diminished PDC activity .

- Altered Lipid Metabolism : Lipid droplet staining revealed a reduction in the number and size of lipid bodies in treated cells, indicating disrupted lipid synthesis pathways .

In Vivo Studies

In vivo studies using mouse models have provided further insights into the therapeutic potential of 3-FP:

- Tumor Growth Inhibition : Administration of 3-FP via intraperitoneal injection significantly reduced tumor size and invasiveness in Pten-null prostate cancer models. Histological analysis showed decreased Ki-67 staining, a marker for cell proliferation .

- Biochemical Changes : Metabolomics analyses confirmed that treatment with 3-FP led to significant alterations in metabolite profiles, particularly affecting pyruvate metabolism and TCA cycle intermediates .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Prostate Cancer : A study demonstrated that 3-FP treatment resulted in long-lasting anti-tumor responses in prostate cancer xenografts. The compound's ability to inhibit PDC both in vitro and in vivo presents a promising avenue for targeted therapy against aggressive prostate tumors .

- Lysine Production : Research involving Brevibacterium flavum mutants indicated that strains sensitive to fluoropyruvate exhibited increased lysine production due to depressed pyruvate kinase activity. This suggests potential applications for 3-FP in metabolic engineering and amino acid production .

Summary Table of Biological Activities

| Biological Activity | Effect of this compound |

|---|---|

| PDC Inhibition | Decreases activity leading to reduced acetyl-CoA production |

| Tumor Cell Proliferation | Significant reduction observed in various cancer cell lines |

| Lipid Metabolism Alteration | Decreased lipid droplet formation; altered fatty acid synthesis |

| In Vivo Tumor Growth | Reduced tumor size and invasiveness in mouse models |

Q & A

Q. What are the established synthetic routes for 3-Fluoropyruvic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- The synthesis typically involves fluorination of pyruvic acid derivatives using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Critical parameters include temperature control (e.g., −78°C to prevent side reactions), solvent choice (anhydrous conditions), and stoichiometric ratios .

- Purification via column chromatography or recrystallization is essential to isolate the product. Yield optimization requires iterative testing of catalyst concentrations and reaction times, as described in protocols for fluorinated analogs .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- NMR : <sup>19</sup>F NMR is critical for confirming fluorination (δ ~ -200 ppm for CF3 groups). <sup>1</sup>H NMR identifies proton environments near the fluorinated carbon. Deuterated solvents (e.g., D2O) reduce interference .

- IR : Peaks near 1700 cm<sup>−1</sup> confirm the carbonyl group. Sample preparation must avoid moisture to prevent hydrolysis artifacts .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Electrospray ionization (ESI) is preferred for polar compounds .

Q. How does this compound interact with glycolytic enzymes in vitro, and what controls are necessary for reliable assays?

Methodological Answer:

- Enzymatic inhibition studies require:

- Positive/Negative Controls : e.g., non-fluorinated pyruvate for baseline activity.

- Buffer Optimization : pH 7.4 to mimic physiological conditions, with chelating agents (EDTA) to exclude metal interference.

- Kinetic Assays : Monitor NADH depletion spectrophotometrically at 340 nm. Triplicate runs and statistical validation (e.g., ANOVA) reduce variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across enzymatic studies?

Methodological Answer:

- Systematic Review : Compare assay conditions (e.g., enzyme isoforms, substrate concentrations). For example, lactate dehydrogenase (LDH) isoforms vary in fluorinated substrate affinity .

- Meta-Analysis : Apply random-effects models to aggregate data, adjusting for covariates like temperature or cofactor availability. Open-source tools (e.g., RevMan) facilitate this .

- Replication Studies : Standardize protocols (e.g., pre-incubation times) to isolate compound-specific effects .

Q. What experimental designs are optimal for tracking the metabolic fate of this compound in vivo?

Methodological Answer:

- Isotopic Labeling : Use <sup>13</sup>C or <sup>18</sup>F isotopes to trace incorporation into TCA cycle intermediates via LC-MS .

- Model Organisms : Rodent studies require dose optimization (e.g., 10–50 mg/kg) and timed euthanasia to capture metabolite peaks.

- Tissue-Specific Analysis : Portal vein cannulation allows direct sampling of hepatic metabolism, avoiding systemic dilution .

Q. How do researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to stressors (e.g., 40°C, 75% RH) and monitor purity via HPLC. Arrhenius equations predict shelf-life .

- pH-Dependent Stability : Use phosphate buffers (pH 2–9) to identify hydrolysis-prone conditions. NMR tracks structural degradation over time .

Q. What strategies mitigate off-target effects when using this compound in cell culture models?

Methodological Answer:

- Dose-Response Curves : Establish EC50 values using ATP assays (e.g., CellTiter-Glo) to differentiate cytotoxicity from target inhibition.

- CRISPR Knockouts : Remove putative off-target enzymes (e.g., alanine transaminase) to isolate compound-specific pathways .

- Metabolomic Profiling : Untargeted MS/MS identifies aberrant metabolites, linking off-target effects to specific pathways .

Methodological Best Practices

- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm compound identity .

- Literature Synthesis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and align hypotheses with existing studies .

- Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and provide raw data in supplementary materials for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.